Piperazine-2,5-diyldimethanol
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Overview
Description
Piperazine-2,5-diyldimethanol is a chemical compound with the molecular formula C6H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two hydroxyl groups attached to the piperazine ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2,5-diyldimethanol typically involves the reaction of piperazine with formaldehyde and hydrogen cyanide, followed by hydrolysis. This method yields the desired compound with high purity and efficiency . Another approach involves the use of environmentally friendly methods, such as the reaction of piperazine with halide salts of transition metals in water under ambient conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure consistent quality and yield, making the compound suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: Piperazine-2,5-diyldimethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form piperazine derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various piperazine derivatives, such as piperazine-2,5-dione and substituted piperazines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Piperazine-2,5-diyldimethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of piperazine-2,5-diyldimethanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in the study of metalloenzymes and metal-mediated biochemical processes . Additionally, this compound can modulate the activity of certain receptors and enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Piperazine-2,5-dione: A closely related compound with similar chemical properties but different biological activities.
Tryptamine-piperazine-2,5-dione conjugates: These compounds exhibit unique anticancer properties and are synthesized via a post-Ugi cascade reaction.
Oxadiazolopiperazine derivatives: These compounds show protein kinase inhibition activity and are synthesized through alkyne–azide cycloaddition.
Uniqueness: Piperazine-2,5-diyldimethanol stands out due to its dual hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Biological Activity
Piperazine-2,5-diyldimethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and neuropharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by its piperazine core, which is a cyclic amine structure known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity. For example, derivatives have been synthesized through Ugi reactions and microwave-assisted methods, yielding compounds with various substituents that influence their pharmacological profiles .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. A notable example is the tryptamine-piperazine-2,5-diones, which exhibit potent anti-proliferative activity against human pancreatic cancer cell lines (AsPC-1 and SW1990). These compounds selectively inhibit cancer cell growth without affecting normal pancreatic duct cells at certain concentrations . The mechanism of action appears to involve the modulation of oncogenic signaling pathways, including a decrease in phosphorylation of ERK and AKT proteins and an increase in cleaved PARP levels, indicating apoptosis induction .
Antibacterial Activity
Piperazine derivatives have also been evaluated for their antibacterial properties. Compounds with the piperazine-2,5-dione pharmacophore have shown promising results against various bacterial strains. The structure-activity relationship (SAR) studies indicate that specific substitutions on the piperazine ring can enhance antibacterial efficacy . For instance, certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
Piperazine compounds are known to interact with neurotransmitter systems. Research has shown that some derivatives can act as NMDA receptor antagonists, which are crucial in modulating excitatory neurotransmission in the central nervous system (CNS) . These interactions suggest potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
- Cancer Research : A study focused on a series of piperazine-2,5-dione derivatives demonstrated selective inhibition of pancreatic cancer cell lines while sparing normal cells. This selectivity is critical for developing safer cancer therapies .
- Antibacterial Testing : In vitro assays revealed that specific piperazine derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
- Neuropharmacology : A pharmacological evaluation indicated that certain piperazine derivatives could modulate NMDA receptor activity effectively, providing insights into their use as neuroprotective agents .
Data Table: Summary of Biological Activities
Activity Type | Compound Derivative | Target Cells/Organisms | Observed Effects |
---|---|---|---|
Anticancer | Tryptamine-piperazine-2,5-dione 6h | AsPC-1, SW1990 pancreatic cancer | Selective anti-proliferative effects |
Antibacterial | Piperazine-2,5-dione derivatives | Various bacterial strains | Significant antibacterial activity |
Neuropharmacological | NMDA receptor antagonists | Rat brain NMDA receptors | Modulation of excitatory neurotransmission |
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
[5-(hydroxymethyl)piperazin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c9-3-5-1-7-6(4-10)2-8-5/h5-10H,1-4H2 |
InChI Key |
XULVBMHGSVTDME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(N1)CO)CO |
Origin of Product |
United States |
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